![molecular formula C13H12N2Na2O14S2 B606409 Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester CAS No. 881415-72-1](/img/structure/B606409.png)

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester

説明

“Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester” is a chemical compound with the molecular formula C13H12N2Na2O14S2 and a molecular weight of 530.34. It is also known as a BS2G Crosslinker and is a non-PEG linker. This compound is commonly used to covalently couple amine-containing biomolecules (e.g., proteins and peptides) to surfaces via amide linkages .

Synthesis Analysis

The synthesis of this compound involves the use of N-Hydroxysuccinimide (NHS) ester terminal groups. These groups are commonly used to covalently couple amine-containing biomolecules to surfaces via amide linkages . The active ester surface is formed by immersing a gold substrate in a 0.10 mM solution of 3,3′-dithiobis (succinimidyl) propionate (DSP), i.e., Lomant’s reagent, in ethanol. This step chemisorbs a monolayer of the gold-bound thiolate of DSP, 3-N-hydroxysuccinimidyl propanethiolate .

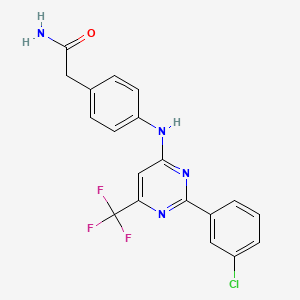

Molecular Structure Analysis

The molecule of Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester contains a total of 46 bonds. There are 32 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 10 double bonds, 2 five-membered rings, 2 hydroxylamine(s) (aliphatic), 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically a competition between aminolysis and hydrolysis. Under conditions near physiological pH (pH 6 to pH 9), the hydrolysis of the ester group competes with the amidization process, potentially degrading the efficiency of the coupling chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 530.34 and a complex molecular formula of C13H12N2Na2O14S2. The molecule contains a variety of different types of bonds and functional groups, including double bonds, rotatable bonds, hydroxyl groups, and sulfonic acids .

科学的研究の応用

Biochemical Production

Glutaric acid is an important five-carbon platform chemical used to synthesize polyesters and polyamides . It’s widely used in numerous biochemical fields such as consumer goods, textile, and footwear industries . However, the application of glutaric acid is limited by the low yield of its bio-production . A metabolically engineered Escherichia coli LQ-1 based on 5-aminovalerate (AMV) pathway was used for glutaric acid fed-batch fermentation . A significantly improved glutaric acid production of 53.7 g L –1 was achieved .

Polymerization

Glutaric acid can be polymerized with different diamines to produce novel polyamides . With the introduction of the odd-numbered carbon units into the polyamides, they have new properties such as high elasticity and water absorption performance due to the different networks of hydrogen bonds between the amide functions .

Organometallics

Glutaric acid is also built into organometallics for antimicrobial agents, transistors, and capacitors .

Synthetic Precursor

Glutarate, a derivative of Glutaric acid, is a synthetic precursor of 1, 5-pentanediol, widely used in polyesters and polyurethanes .

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis of Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester can be achieved through a two-step process. The first step involves the synthesis of 3-(sodiosulfo)succinimide, followed by the reaction of the resulting compound with glutaric acid diethyl ester.", "Starting Materials": [ "Succinimide", "Sodium hydroxide", "Sulfuric acid", "Glutaric acid diethyl ester", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(sodiosulfo)succinimide", "a. Dissolve 5.0 g of succinimide in 50 mL of chloroform in a round-bottom flask.", "b. Add 5.0 g of sodium hydroxide and 10 mL of water to the flask and stir the mixture for 5 minutes.", "c. Add 10 mL of sulfuric acid to the flask and stir the mixture for another 5 minutes.", "d. Separate the aqueous layer from the organic layer and discard the aqueous layer.", "e. Wash the organic layer with 50 mL of water and 50 mL of saturated sodium chloride solution.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(sodiosulfo)succinimide as a white solid.", "Step 2: Reaction of 3-(sodiosulfo)succinimide with glutaric acid diethyl ester", "a. Dissolve 2.0 g of glutaric acid diethyl ester and 2.5 g of 3-(sodiosulfo)succinimide in 20 mL of DMF in a round-bottom flask.", "b. Add 2.5 g of DCC to the flask and stir the mixture for 2 hours.", "c. Filter the mixture to remove the dicyclohexylurea precipitate.", "d. Wash the filtrate with 50 mL of water and 50 mL of saturated sodium chloride solution.", "e. Extract the organic layer with 50 mL of ethyl acetate and 50 mL of diethyl ether.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester as a white solid." ] } | |

CAS番号 |

881415-72-1 |

製品名 |

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester |

分子式 |

C13H12N2Na2O14S2 |

分子量 |

530.34 |

IUPAC名 |

disodium;1-[5-(2,5-dioxopyrrolidin-4-id-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate;sulfur trioxide |

InChI |

InChI=1S/C13H13N2O11S.2Na.O3S/c16-8-4-5-9(17)14(8)25-11(19)2-1-3-12(20)26-15-10(18)6-7(13(15)21)27(22,23)24;;;1-4(2)3/h4,7H,1-3,5-6H2,(H,22,23,24);;;/q-1;2*+1;/p-1 |

InChIキー |

SKHSNDYBYHGHSQ-UHFFFAOYSA-M |

SMILES |

C1[CH-]C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].O=S(=O)=O.[Na+].[Na+] |

外観 |

Solid powder |

純度 |

>90% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BS2G Crosslinker |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)